N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C19H26N2O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H26N2O2/c1-23-17-9-10-18-15(13-17)11-12-21(18)14-19(22)20-16-7-5-3-2-4-6-8-16/h9-13,16H,2-8,14H2,1H3,(H,20,22) |
InChI Key |
PURZRJAVVLZQSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxyindole, which serves as the core structure.
Formation of the Acetamide Moiety: The indole derivative is then reacted with an appropriate acylating agent to introduce the acetamide group.
Cyclooctyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, mechanisms of action, and therapeutic implications.
Compound Overview
- Molecular Formula : C19H26N2O2
- Molecular Weight : 314.4 g/mol
- IUPAC Name : this compound
The structural uniqueness of this compound arises from the cyclooctyl group combined with an indole moiety, which may influence its physicochemical properties and biological interactions.
This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes. Research indicates that it may modulate signaling pathways related to:
- Inflammation : The compound may inhibit pro-inflammatory cytokines, potentially reducing inflammation in various conditions.
- Cell Proliferation : By influencing cell cycle regulators, it may have implications in cancer treatment.
- Apoptosis : The compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes these findings:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Interaction Studies
Understanding the interaction profile of this compound is crucial for elucidating its pharmacological effects. Molecular docking studies have suggested that this compound interacts with several key proteins involved in critical signaling pathways. These include:
- Enzymes : Potential inhibition of enzymes involved in tumor growth and inflammation.
- Receptors : Modulation of receptor activity could influence various physiological responses.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of MCF7 breast cancer cells, with a notable reduction in cell viability observed through flow cytometry analysis .
- Inflammatory Response : Another investigation indicated that this compound reduced the expression levels of inflammatory markers such as IL-6 and COX-2 in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
